molecular formula C10H22O2S4 B3059411 3,6,9,12-Tetrathiatetradecane-1,14-diol CAS No. 99868-22-1

3,6,9,12-Tetrathiatetradecane-1,14-diol

Cat. No. B3059411
CAS RN: 99868-22-1
M. Wt: 302.6 g/mol
InChI Key: OMNOPAUWOXOADS-UHFFFAOYSA-N
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Description

3,6,9,12-Tetrathiatetradecane-1,14-diol is a chemical compound with the formula C10H22O2S4 . It is also known as pentaethylene glycol .


Molecular Structure Analysis

The molecular structure of 3,6,9,12-Tetrathiatetradecane-1,14-diol consists of a chain of carbon atoms, with oxygen and sulfur atoms interspersed along the chain . The molecular weight of this compound is 302.52 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3,6,9,12-Tetrathiatetradecane-1,14-diol can include its melting point, boiling point, density, and various thermodynamic properties . Unfortunately, specific values for these properties were not available in the sources I found.

Scientific Research Applications

Ionophoric Properties

3,6,9,12-Tetrathiatetradecane-1,14-diol has been studied for its ionophoric properties. In one research, its analogues exhibited enhanced ionophoric characteristics when converted by Fe3+ oxidation (Raban, Greenblatt, & Kandil, 1983).

Synthesis of Macrocyclic Ligands

This compound has been used in synthesizing functionalized macrocyclic ligands. For example, chlorination of its derivatives led to the creation of various substituted macrocycles, highlighting its versatility in synthetic chemistry (Comba, Fath, Nuber, & Peters, 1997).

Crown Ether Derivatives

It has been involved in the synthesis of crown ether derivatives. These derivatives, like hydroxymethyl-27-crown-9, have potential applications in alkali metal cation complexation (Son, Czech, Babb, & Bartsch, 1984).

Extraction of Metal Ions

The compound's role in metal ion extraction is notable. A study demonstrated its efficacy in the selective separation of metals, particularly in its oxidized form, which reacts differently compared to its reduced bis-mercapto form (Sekido & Nakabayashi, 1989).

Design of Discriminating Hosts

Research has also explored its use in designing hosts that can discriminate noble metal ions. This involves the creation of macrocyclic structures with both thia and amide donors, showcasing its utility in complex molecule synthesis (Kimura, Kurogi, Tojo, Shionoya, & Shiro, 1991).

Structural Analysis of Organic Compounds

This compound has been involved in the structural analysis of organic compounds, such as in the study of the dispiro title compound. Its properties facilitate the understanding of molecular structures and interactions (Betz & Klüfers, 2007).

Alkali Cation Extraction

It has been used in synthesizing ligands for alkali cation extraction, demonstrating its potential in complexing abilities and extraction methods (Grün, Csókai, Parlagh, & Bitter, 2002).

Coordination Behavior in Complexes

The compound's derivatives have been investigated for their coordination behavior in complexes, such as in the study of polytopic ligands and their interaction with Cu(II) ions (Ambrosi, Formica, Fusi, Giorgi, Macedi, Micheloni, Paoli, & Rossi, 2009).

Model for Metal Complexes in Polymers

It has been utilized in creating models for metal complexes in polymers. This research aids in understanding the interactions and structural characteristics of metal-polymer complexes (Strasdeit, 1992).

Studies on Nickel(II) Complexes

The compound has played a role in studying nickel(II) complexes, providing insights into the electronic and structural properties of these complexes (Adhikary, Liu, & Lucas, 1993).

properties

IUPAC Name

2-[2-[2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethylsulfanyl]ethylsulfanyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2S4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNOPAUWOXOADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCSCCSCCSCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600972
Record name 3,6,9,12-Tetrathiatetradecane-1,14-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,9,12-Tetrathiatetradecane-1,14-diol

CAS RN

99868-22-1
Record name 3,6,9,12-Tetrathiatetradecane-1,14-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12-tetrathiatetradecane-1,14-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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